molecular formula C19H32O2S2 B8458603 5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid CAS No. 62039-61-6

5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid

Cat. No.: B8458603
CAS No.: 62039-61-6
M. Wt: 356.6 g/mol
InChI Key: AYAZXLVWCVKWQX-UHFFFAOYSA-N
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Description

5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C19H32O2S2 and its molecular weight is 356.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

62039-61-6

Molecular Formula

C19H32O2S2

Molecular Weight

356.6 g/mol

IUPAC Name

5-tetradecylsulfanylthiophene-2-carboxylic acid

InChI

InChI=1S/C19H32O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)

InChI Key

AYAZXLVWCVKWQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSC1=CC=C(S1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 18.6 g (0.090 mole) of 5-bromo-2-thiophenecarboxylic acid, 25.0 g (0.109 mole) of 1-tetradecanethiol and 500 ml of dried dimethyl acetamide is stirred at room temperature after which 10.8 g (0.200 mole) of sodium methoxide is added. The mixture is heated and the methanol formed is allowed to distill off. The mixture is refluxed for 24 hours after which the mixture is cooled and poured into a water-ice mixture, acidified with 10% aqueous hydrochloric acid, filtered, and the precipitate washed with water and dried. The solid obtained is crystallized from the methanol then recrystallized from hexane to give 5-(tetradecylthio)-2 -thiophene carboxylic acid, M.P. 106°-108° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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